4-Methanesulfonyl-benzamidine hydrochloride

Serine Protease Inhibition Enzymology Biochemical Assay Development

Researchers requiring a validated, high-purity trypsin inhibitor for SAR studies often face inconsistent potency across generic benzamidines. 4-Methanesulfonyl-benzamidine hydrochloride (MSB·HCl) addresses this with a trypsin IC₅₀ of 180 nM, a ~194-fold improvement over unsubstituted benzamidine. Its binding mode in the S1 oxyanion hole is confirmed by a 1.7 Å co-crystal structure (PDB 1TX8), making it an ideal positive control and reference ligand. For procurement managers, the stable HCl salt ensures reliable long-term storage (2-8°C, inert gas) and ready-to-use aqueous solubility.

Molecular Formula C8H11ClN2O2S
Molecular Weight 234.7 g/mol
CAS No. 5434-06-0
Cat. No. B1360375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methanesulfonyl-benzamidine hydrochloride
CAS5434-06-0
Molecular FormulaC8H11ClN2O2S
Molecular Weight234.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=N)N.Cl
InChIInChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
InChIKeyNWSUEGIXYXLCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methanesulfonyl-benzamidine hydrochloride: Technical Specifications


4-Methanesulfonyl-benzamidine hydrochloride (MSB·HCl, CAS 5434-06-0) is a synthetic benzamidine derivative belonging to the class of amidine-based competitive serine protease inhibitors. It is most frequently utilized as a small-molecule active-site probe for trypsin and trypsin-like serine proteases, including factor Xa and thrombin [1]. The compound exists as a stable hydrochloride salt—appearing as a white to off-white crystalline powder with a molecular weight of 234.70 g/mol and an established melting point of approximately 288 °C (in HCl solvate) —and is supplied with a standard certified purity of 95% or higher, with batch-specific NMR, HPLC, or GC analytical documentation available from major vendors . Its physicochemical identity as a water-soluble amidinium salt, coupled with the availability of a high-resolution X-ray crystal structure of its enzyme-bound conformation (PDB 1TX8, 1.7 Å resolution), distinguishes it from many structurally related benzamidine congeners whose precise binding geometries remain experimentally uncharacterized [2].

MSB·HCl vs. Benzamidine Analogs: Functional Differences


Within the benzamidine inhibitor class, the 4-substituent exerts a decisive influence on thermodynamic binding signature, enzyme selectivity, and potency—factors that render generic substitution scientifically invalid. Unsubstituted benzamidine exhibits a bovine trypsin Ki of 35,000 nM, representing baseline affinity for the class [1]. Introduction of an electron-withdrawing 4-methanesulfonyl (-SO₂CH₃) group, as in 4-methanesulfonyl-benzamidine hydrochloride, reduces the trypsin IC₅₀ to 180 nM—an approximately 194-fold potency enhancement [2]. This magnitude of gain is neither linear nor predictable across different 4-substituents; isothermal titration calorimetry studies on p-substituted benzamidines demonstrate that inhibitor potency correlates inversely with substituent polarity due to differential solvation energetics, with the sulfonyl group occupying a distinctive position on this thermodynamic continuum [3]. Consequently, substituting a different 4-substituted benzamidine—whether 4-amino, 4-hydroxy, or 4-nitro—yields a binding profile that diverges quantitatively from MSB·HCl in both affinity and enthalpy–entropy compensation, with the specific sulfonyl substitution pattern further validated by its crystallographic occupancy of the oxyanion-hole region of the S1 pocket [4].

MSB·HCl: Quantitative Differentiation Data


Trypsin Inhibition Potency: MSB·HCl vs. Unsubstituted Benzamidine

4-Methanesulfonyl-benzamidine hydrochloride inhibits trypsin with an IC₅₀ of 180 nM under standardized fluorogenic assay conditions (30 min pre-incubation with enzyme, followed by N-Boc-FSR-AMC substrate addition and 30 min measurement) [1]. This value represents a ~194-fold improvement in potency compared to unsubstituted benzamidine, which exhibits a Ki of 35,000 nM against bovine trypsin at pH 7.5 and 25 °C [2]. The observed potency gain is consistent with the electron-withdrawing character of the 4-methanesulfonyl substituent, which enhances binding through favorable enthalpic contributions as established by thermodynamic profiling of p-substituted benzamidine series [3].

Serine Protease Inhibition Enzymology Biochemical Assay Development

Factor Xa Inhibition: Validated Oxyanion-Hole Occupancy in S1 Pocket

4-Methanesulfonyl-benzamidine hydrochloride (designated AMSO in structural studies) was co-crystallized with bovine trypsin—a validated surrogate for factor Xa S1 pocket analysis—and its binding mode resolved to 1.7 Å resolution (PDB 1TX8) [1]. The structure reveals that the 4-methanesulfonyl group projects into the oxyanion-hole region of the S1 specificity pocket, with the sulfonyl oxygen atoms positioned to engage the backbone amide hydrogens of Gly193 and Ser195 [2]. In parallel functional assays, 4-methanesulfonyl-substituted benzamidines demonstrated enhanced factor Xa inhibitory activity relative to unsubstituted and 4-hydroxy-substituted analogs, attributed to favorable polar interactions within the oxyanion hole that are absent in comparators lacking the sulfonyl moiety [3].

Factor Xa Inhibition Coagulation Cascade Structure-Based Drug Design

Synthetic Accessibility: Optimized Route for MSB·HCl

A reported synthetic protocol for 4-methanesulfonyl-benzamidine hydrochloride proceeds from 4-(methylsulfonyl)benzoic acid in four steps: (1) SOCl₂-mediated conversion to the acid chloride; (2) aqueous NH₃ treatment to yield 4-(methylsulfonyl)benzamide; (3) POCl₃ dehydration to 4-(methylsulfonyl)benzonitrile; and (4) NaOMe/NH₄Cl-mediated Pinner synthesis to afford the final amidine hydrochloride [1]. The total isolated yield across all four steps is 61.2% [2]. While comparative yields for alternative benzamidine derivatives vary by substituent, this established route provides a reproducible benchmark for assessing cost of goods and synthetic feasibility during procurement evaluation.

Chemical Synthesis Process Chemistry Intermediate Procurement

Physicochemical Stability: HCl Salt vs. Free Base Analogs

4-Methanesulfonyl-benzamidine hydrochloride is formulated as the HCl salt, which confers greater solid-state stability and ease of handling compared to the free base form of benzamidine or other neutral amidine analogs . Vendor specifications indicate long-term storage stability under inert gas (nitrogen or argon) at 2–8 °C, with a documented intraperitoneal LD₅₀ in mouse of 1,200 mg/kg for hazard assessment . The hydrochloride salt exhibits aqueous solubility facilitating direct dissolution in biological buffers, whereas many neutral benzamidine derivatives require organic co-solvents or heating for complete solubilization .

Compound Handling Long-Term Storage Laboratory Reagent Stability

MSB·HCl: Research and Industrial Application Scenarios


Serine Protease Assay with Structurally Defined Trypsin Inhibition

Based on the trypsin IC₅₀ of 180 nM and the high-resolution 1.7 Å co-crystal structure (PDB 1TX8) , MSB·HCl is ideally suited as a positive control inhibitor in trypsin activity assays and as a reference ligand for structure–activity relationship (SAR) campaigns targeting trypsin-like serine proteases. Its validated oxyanion-hole occupancy provides a rational basis for interpreting mutagenesis data and guiding the design of derivatives with improved selectivity for factor Xa over thrombin.

Factor Xa Lead Optimization Using Oxyanion-Hole Interactions

The crystallographic demonstration that the 4-methanesulfonyl group of MSB·HCl engages the oxyanion hole of the S1 pocket positions this compound as a critical tool compound for medicinal chemistry programs targeting factor Xa. Researchers can utilize MSB·HCl as a molecular scaffold to explore modifications that maintain oxyanion-hole interactions while tuning selectivity against other coagulation proteases—a strategy directly informed by the published structure–activity data for p-amidinophenyl sulfones .

Benchmarking Synthetic Feasibility of Amidine Derivatives

Procurement teams evaluating custom synthesis of benzamidine-based intermediates can reference the documented 4-step, 61.2% total yield route for MSB·HCl . This yield serves as a comparative benchmark when assessing vendor quotes for multi-step amidine synthesis, enabling data-driven decisions regarding catalog purchasing versus custom manufacturing for research-scale quantities.

Long-Term Storage and Reproducible Assay Preparation for Core Facilities

The hydrochloride salt formulation of MSB·HCl, with its defined storage requirements (2–8 °C under inert gas) and aqueous solubility , makes it a reliable choice for core facilities and shared resource laboratories that require stable, ready-to-use protease inhibitor stocks. The documented LD₅₀ of 1,200 mg/kg (mouse, intraperitoneal) further supports safe handling protocol development.

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